molecular formula C7H3BrF5N B3039368 2-Bromo-6-pentafluoroethyl-pyridine CAS No. 1026345-94-7

2-Bromo-6-pentafluoroethyl-pyridine

Cat. No.: B3039368
CAS No.: 1026345-94-7
M. Wt: 276 g/mol
InChI Key: JLUVBFWOHULMFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-pentafluoroethyl-pyridine typically involves the bromination of 6-pentafluoroethyl-pyridine. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle the brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-pentafluoroethyl-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMSO or DMF at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield 2-amino-6-pentafluoroethyl-pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.

Scientific Research Applications

2-Bromo-6-pentafluoroethyl-pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-pentafluoroethyl-pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-pentafluoroethyl-pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUVBFWOHULMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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